molecular formula C20H15ClN2O5 B10984839 N-(4-carbamoylphenyl)-5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxamide

N-(4-carbamoylphenyl)-5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B10984839
M. Wt: 398.8 g/mol
InChI Key: YAGZRFJYOYRWEZ-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a carbamoylphenyl group, a chlorobenzyl group, and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzyl alcohol with a suitable pyran derivative under controlled conditions to form the chlorobenzyl ether. This intermediate is then reacted with a carbamoylphenyl derivative to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl ethers.

Scientific Research Applications

N-(4-carbamoylphenyl)-5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-carbamoylphenyl)-5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C20H15ClN2O5

Molecular Weight

398.8 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-5-[(4-chlorophenyl)methoxy]-4-oxopyran-2-carboxamide

InChI

InChI=1S/C20H15ClN2O5/c21-14-5-1-12(2-6-14)10-27-18-11-28-17(9-16(18)24)20(26)23-15-7-3-13(4-8-15)19(22)25/h1-9,11H,10H2,(H2,22,25)(H,23,26)

InChI Key

YAGZRFJYOYRWEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=COC(=CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)N)Cl

Origin of Product

United States

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